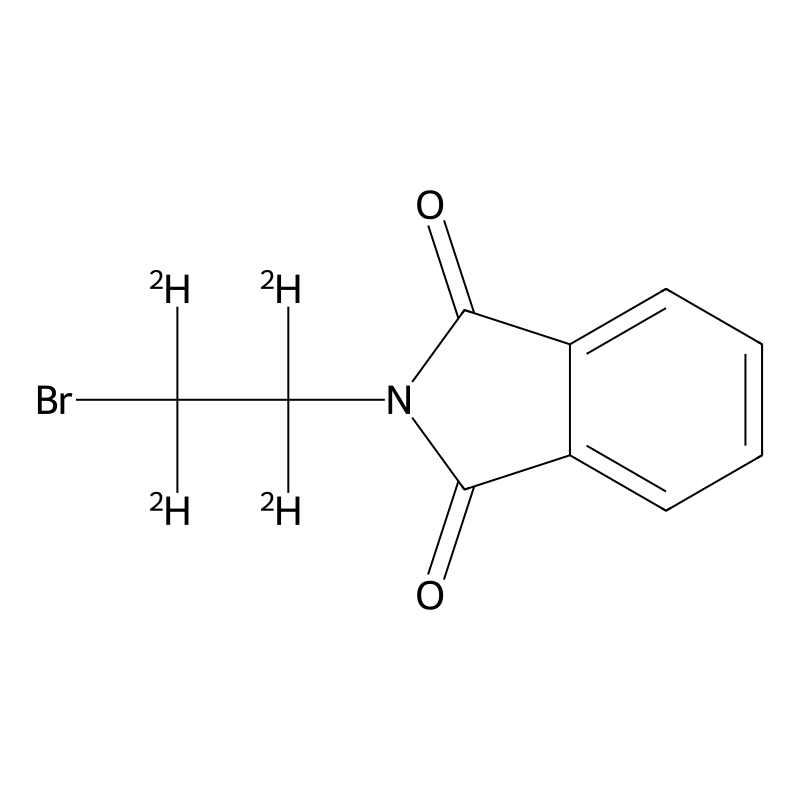

N-(2-Bromoethyl-d4)phthalimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

N-(2-Bromoethyl-d4)phthalimide is a deuterated derivative of N-(2-Bromoethyl)phthalimide, with the molecular formula C10H8BrD4NO2. This compound features a phthalimide moiety, which is a cyclic imide derived from phthalic acid. The presence of the bromine atom and deuterium labeling makes it significant in various

N-(2-Bromoethyl-d4)phthalimide itself likely doesn't have a significant biological mechanism of action. Its purpose is as a research tool to investigate the properties or reactions of N-(2-Bromoethyl)phthalimide. The deuterium substitution allows scientists to track the molecule or study specific reaction pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy [].

Isotope-Labeled Internal Standard in Mass Spectrometry

N-(2-Bromoethyl-d4)phthalimide serves as a valuable internal standard in mass spectrometry (MS) experiments, particularly for quantitative analysis of its unlabeled counterpart, N-(2-Bromoethyl)phthalimide. The presence of deuterium atoms alters the molecule's mass slightly, allowing researchers to distinguish it from the analyte (unlabeled molecule) while sharing similar chemical properties. This distinction is crucial for accurate quantification, as it helps account for potential variations in instrumental response or sample preparation losses.

N-(2-Bromoethyl-d4)phthalimide serves as an important intermediate in organic synthesis. It can undergo nucleophilic substitution reactions due to the presence of the bromine atom, allowing for the introduction of various nucleophiles. One notable reaction involves its interaction with phenyl magnesium bromide, leading to the formation of 2-(2-bromoethyl)-3-hydroxy-3-phenyl-isoindolin-1-one . This reactivity highlights its utility in synthesizing more complex organic molecules.

The biological activity of N-(2-Bromoethyl-d4)phthalimide has been explored in various contexts, particularly due to its potential as a pharmacological agent. While specific studies on the deuterated form may be limited, the parent compound has been investigated for its effects on cellular processes. It has shown promise in modulating biological pathways and may act as a precursor in synthesizing bioactive compounds . The deuterium labeling can enhance metabolic stability and alter pharmacokinetic properties, making it valuable for drug development.

The synthesis of N-(2-Bromoethyl-d4)phthalimide typically involves the bromination of phthalimide derivatives followed by deuteration processes. The general synthetic route includes:

- Bromination: Phthalimide is reacted with bromoethane or a similar brominating agent to introduce the bromoethyl group.

- Deuteration: The resulting compound can be subjected to deuteration using deuterated solvents or reagents, ensuring that specific hydrogen atoms are replaced with deuterium.

This method allows for precise control over the isotopic labeling, which is crucial for studies requiring tracking of molecular behavior in biological systems .

N-(2-Bromoethyl-d4)phthalimide finds applications across several fields:

- Organic Synthesis: It acts as an intermediate in synthesizing various organic compounds.

- Pharmaceutical Research: The compound can be used in drug development processes due to its unique properties and potential biological activity.

- Analytical Chemistry: Its deuterated form aids in NMR spectroscopy and other analytical techniques, providing insights into molecular dynamics and interactions .

Studies involving N-(2-Bromoethyl-d4)phthalimide often focus on its interactions with biological molecules. The compound's ability to participate in nucleophilic substitution reactions makes it suitable for exploring enzyme-substrate interactions and other biochemical pathways. Additionally, its deuterated nature allows researchers to track its behavior within complex biological systems, enhancing our understanding of metabolic processes and drug efficacy .

Several compounds share structural similarities with N-(2-Bromoethyl-d4)phthalimide. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(2-Bromoethyl)phthalimide | C10H8BrNO2 | Non-deuterated form; widely used in organic synthesis |

| Phthalimide | C8H5NO2 | Parent compound; lacks bromoethyl group |

| 2-(Bromomethyl)isoindole-1,3-dione | C10H8BrNO2 | Similar structure; different substituent position |

| N-(Bromomethyl)phthalimide | C10H8BrNO2 | Bromomethyl instead of bromoethyl |

N-(2-Bromoethyl-d4)phthalimide is unique due to its deuterium labeling, which enhances its utility in tracking studies and provides insights into reaction mechanisms that are not possible with non-labeled counterparts .

Through these comparisons, it becomes evident that while there are structurally similar compounds, the specific isotopic labeling of N-(2-Bromoethyl-d4)phthalimide sets it apart for specialized applications in research and development.

N-(2-Bromoethyl-d4)phthalimide (CAS: 1009307-39-4) is a deuterium-labeled derivative of N-(2-bromoethyl)phthalimide with a molecular formula of C10H4BrD4NO2 and a molecular weight of 258.10 g/mol [1]. This compound features complete deuteration at the ethyl bridge connecting the phthalimide and bromine moieties, making it valuable for isotopic labeling studies and mechanistic investigations in organic chemistry [3]. The synthesis of N-(2-Bromoethyl-d4)phthalimide generally follows modified versions of established routes used for its non-deuterated counterpart, with special considerations for deuterium incorporation and retention [1] [3].

Several synthetic pathways have been developed for the preparation of N-(2-Bromoethyl-d4)phthalimide, each with distinct advantages depending on the scale, available starting materials, and required isotopic purity [4]. The most common approaches include: (1) Gabriel synthesis utilizing deuterated ethylene dibromide and potassium phthalimide, (2) condensation of phthalic anhydride with deuterated ethanolamine followed by bromination, and (3) direct deuteration of pre-formed N-(2-bromoethyl)phthalimide through hydrogen-deuterium exchange reactions [22] [24].

The Gabriel synthesis route is particularly favored for its reliability and scalability, involving the nucleophilic substitution of potassium phthalimide with deuterated 1,2-dibromoethane under alkaline conditions [15]. This approach typically yields the target compound with good isotopic purity, though optimization of reaction conditions is essential to prevent side reactions such as double substitution leading to diphthalimidoethane formation [22].

Table 1: Common Synthetic Routes for N-(2-Bromoethyl-d4)phthalimide

| Synthetic Approach | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Gabriel Synthesis | Potassium phthalimide, deuterated 1,2-dibromoethane | High yield (75-90%), scalable | Requires pre-deuterated precursor |

| Condensation-Bromination | Phthalic anhydride, deuterated ethanolamine, PBr3 | Direct from simple precursors | Multiple steps, potential for deuterium exchange |

| H/D Exchange | N-(2-Bromoethyl)phthalimide, D2O, catalyst | Single-step deuteration | Variable isotopic purity, catalyst-dependent |

The selection of an appropriate synthetic route depends on factors including the required scale, available starting materials, desired isotopic purity, and economic considerations [4] [9]. For research applications requiring high isotopic purity, routes utilizing pre-deuterated precursors are generally preferred, while industrial applications may favor processes amenable to optimization and scale-up [16].

Nucleophilic Substitution Reactions Involving Phthalimide and Deuterated Precursors

The synthesis of N-(2-Bromoethyl-d4)phthalimide predominantly relies on nucleophilic substitution reactions between phthalimide derivatives and deuterated precursors [28]. The Gabriel synthesis, a classical method for preparing primary amines, serves as the foundation for these reactions, where potassium phthalimide acts as a nucleophile toward deuterated alkyl halides [22] [28].

In the context of N-(2-Bromoethyl-d4)phthalimide synthesis, the reaction typically involves potassium phthalimide and deuterated 1,2-dibromoethane (BrCD2CD2Br) [24]. The phthalimide anion, generated by deprotonation with a base such as potassium hydroxide or potassium carbonate, attacks one of the carbon atoms in the deuterated dibromoethane through an SN2 mechanism [28]. This nucleophilic attack results in the formation of N-(2-Bromoethyl-d4)phthalimide with the displacement of a bromide ion [22] [27].

The reaction proceeds according to the following mechanism:

- Deprotonation of phthalimide by a strong base to form the phthalimide anion

- Nucleophilic attack of the phthalimide anion on the deuterated 1,2-dibromoethane

- Displacement of bromide to form N-(2-Bromoethyl-d4)phthalimide [28] [15]

A critical consideration in these reactions is the potential for competing processes, particularly double substitution, which can lead to the formation of N,N'-ethylene-d4-diphthalimide as a byproduct [22]. To minimize this side reaction, an excess of the deuterated dibromoethane is typically employed, with molar ratios of dibromoethane to phthalimide often optimized at 2:1 or higher [15] [24].

The choice of solvent significantly impacts the efficiency of these nucleophilic substitution reactions [27]. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred as they enhance the nucleophilicity of the phthalimide anion without providing proton sources that could lead to deuterium exchange [27] [28]. For instance, when acetonitrile is used as the solvent, the reaction can be conducted at reflux temperature (approximately 82°C) for 12-24 hours to achieve high yields [24].

Recent advancements have explored alternative approaches, including phase-transfer catalysis using quaternary ammonium salts, which can facilitate the reaction between the phthalimide anion and deuterated alkyl halides at the interface of aqueous and organic phases [4] [9]. This approach offers advantages in terms of milder reaction conditions and potentially higher yields, though careful control is necessary to prevent deuterium exchange with protic solvents [29].

Reaction Conditions and Catalysts for Optimal Deuterium Incorporation

Achieving high deuterium incorporation in the synthesis of N-(2-Bromoethyl-d4)phthalimide requires careful optimization of reaction conditions and catalyst selection [18] [30]. The degree of deuteration directly impacts the compound's utility in isotopic labeling studies and mechanistic investigations, making this aspect of synthesis particularly critical [9] [29].

When utilizing pre-deuterated precursors such as deuterated 1,2-dibromoethane, the primary concern is preventing deuterium-hydrogen exchange during the reaction [31]. This can be accomplished by employing anhydrous conditions, using deuterated solvents when necessary, and avoiding strongly basic or acidic environments that might facilitate exchange [29] [30]. Temperature control is also essential, as higher temperatures can accelerate both the desired substitution reaction and undesired exchange processes [18] [31].

For approaches involving direct deuteration of non-deuterated precursors, catalyst selection becomes paramount [18]. Several catalytic systems have demonstrated efficacy in promoting hydrogen-deuterium exchange at specific positions:

Table 2: Catalytic Systems for Deuterium Incorporation

| Catalyst System | Deuterium Source | Temperature Range (°C) | Pressure (bar) | Deuterium Incorporation (%) |

|---|---|---|---|---|

| Pd/C | D2O | 80-120 | 1-5 | 85-95 |

| Pt/C | D2O | 100-150 | 1-10 | 90-98 |

| Ir/C | D2O | 120-180 | 5-20 | 92-99 |

| Ru-based complexes | D2O | 60-100 | 1-3 | 80-90 |

| Heterogeneous Fe catalysts | D2O | 100-150 | 5-15 | 85-95 |

Palladium on carbon (Pd/C) catalysts have shown particular promise for deuteration reactions, offering a balance of high deuterium incorporation and practical handling [18] [30]. These catalysts can facilitate exchange between hydrogen atoms and deuterium from deuterium oxide (D2O), especially when activated by hydrogen gas in a hydrogen-deuterium exchange system [29]. The mechanism involves oxidative addition of the C-H bond to the metal center, followed by exchange with deuterium and reductive elimination [18] [30].

The pH of the reaction medium significantly influences deuterium incorporation efficiency [31]. For optimal results, slightly acidic conditions (pH 5-6) often promote exchange while minimizing side reactions [30] [31]. In some cases, basic conditions may be preferred, particularly when using heterogeneous iron catalysts that show enhanced activity in alkaline environments [40].

Temperature and pressure also play crucial roles in deuteration reactions [31] [33]. Higher temperatures generally accelerate exchange rates but may compromise selectivity, while increased pressure can enhance the solubility of gaseous deuterium sources and improve reaction efficiency [30] [33]. For N-(2-Bromoethyl-d4)phthalimide synthesis, temperatures between 80-120°C and pressures of 1-5 bar typically provide optimal results when using Pd/C catalysts with D2O [18] [30].

Recent innovations include the development of microwave-assisted deuteration protocols, which can significantly reduce reaction times while maintaining high deuterium incorporation [4] [18]. These approaches have demonstrated particular utility for small-scale preparations, achieving >95% deuterium incorporation in minutes rather than hours under conventional heating [18].

Industrial Scale Synthesis and Process Optimization

The industrial-scale production of N-(2-Bromoethyl-d4)phthalimide presents unique challenges that necessitate careful process optimization to ensure economic viability, consistent product quality, and high isotopic purity [14] [16]. Scaling up laboratory procedures requires consideration of factors such as heat transfer, mixing efficiency, reaction kinetics, and safety parameters [14] [17].

For large-scale synthesis, the Gabriel reaction pathway using potassium phthalimide and deuterated 1,2-dibromoethane remains the preferred approach due to its reliability and relatively straightforward scale-up potential [15] [16]. However, several modifications are typically implemented to optimize the process for industrial production [14] [17].

One significant optimization involves the molar ratio of reactants [15]. While laboratory-scale syntheses often employ a substantial excess of deuterated dibromoethane to minimize double substitution, this approach becomes economically prohibitive at industrial scale, particularly given the high cost of deuterated precursors [15] [16]. Industrial processes typically optimize this ratio to approximately 1.2-1.5:1 (dibromoethane:phthalimide), balancing yield against material costs [14] [15].

Reaction vessel design represents another critical consideration for scale-up [14]. Traditional batch reactors may be replaced with continuous flow systems, which offer advantages in terms of heat transfer, mixing efficiency, and process control [14] [17]. For instance, microreactor technology has demonstrated particular promise for the synthesis of phthalimide derivatives, allowing for precise temperature control and improved reaction selectivity [14].

Table 3: Industrial Process Parameters for N-(2-Bromoethyl-d4)phthalimide Synthesis

| Process Parameter | Laboratory Scale | Industrial Scale | Optimization Benefit |

|---|---|---|---|

| Reactor Type | Batch | Continuous flow/Microreactor | Improved heat transfer, mixing |

| Solvent | DMF, Acetonitrile | Acetonitrile, 2-Methyltetrahydrofuran | Reduced environmental impact, easier recovery |

| Reaction Temperature | 80-90°C | 70-80°C | Energy savings, reduced side reactions |

| Reaction Time | 12-24 hours | 2-4 hours | Increased throughput |

| Catalyst Loading | 5-10 mol% | 1-3 mol% | Cost reduction |

| Deuterated Precursor:Phthalimide Ratio | 2:1 | 1.2-1.5:1 | Material cost reduction |

Solvent selection also undergoes reconsideration during scale-up [16] [17]. While dimethylformamide (DMF) is commonly employed in laboratory syntheses, its high boiling point and environmental concerns make it less desirable for industrial applications [16]. Alternative solvents such as acetonitrile or 2-methyltetrahydrofuran offer improved safety profiles and easier recovery through distillation [14] [17].

Process intensification techniques have been successfully applied to the industrial synthesis of phthalimide derivatives [14]. These include the use of ultrasound to enhance mixing and reaction rates, microwave heating for more efficient energy transfer, and mechanochemical approaches that reduce or eliminate solvent requirements [14] [16]. For instance, ultrasound-assisted synthesis has been shown to reduce reaction times from hours to minutes while maintaining high yields and deuterium incorporation [14].

Catalyst optimization represents another avenue for process improvement [16] [18]. For routes involving direct deuteration, heterogeneous catalysts such as Pd/C or Pt/C are preferred in industrial settings due to their stability, ease of separation, and potential for reuse [18] [40]. Recent developments in catalyst design have focused on increasing activity and selectivity while reducing precious metal content, with iron-based catalysts showing particular promise for cost-effective deuteration processes [40].

Quality control integration throughout the manufacturing process is essential for ensuring consistent isotopic purity [14] [16]. This typically involves in-line monitoring using techniques such as infrared spectroscopy or mass spectrometry to provide real-time feedback on reaction progress and product quality [14] [17].

Purification Techniques and Isotopic Purity Assurance (Chromatography, Recrystallization)

The purification of N-(2-Bromoethyl-d4)phthalimide and assurance of its isotopic purity are critical steps in both research and industrial contexts [25] [26]. Effective purification not only removes synthetic byproducts and unreacted starting materials but also potentially separates isotopologues with varying degrees of deuteration, thereby enhancing the compound's utility for isotopic labeling applications [25] [37].

Recrystallization represents the most commonly employed purification technique for N-(2-Bromoethyl-d4)phthalimide due to its effectiveness and scalability [34] [35]. This process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization of the pure compound while leaving impurities in solution [34] [36]. For N-(2-Bromoethyl-d4)phthalimide, ethanol or ethanol-water mixtures are frequently used as recrystallization solvents, with yields of purified material typically ranging from 85-95% [22] [35].

The recrystallization process can be optimized to enhance both chemical and isotopic purity [35] [38]. Controlled cooling rates (typically 1-2°C per hour) promote the formation of larger, more perfect crystals with fewer inclusions of mother liquor and associated impurities [35]. Multiple recrystallizations may be performed to achieve higher purity, though each cycle inevitably results in some material loss [34] [38].

Chromatographic techniques offer complementary approaches to purification, particularly for smaller-scale preparations or when exceptionally high purity is required [19] [37]. Column chromatography using silica gel as the stationary phase and mixtures of ethyl acetate and hexanes as the mobile phase can effectively separate N-(2-Bromoethyl-d4)phthalimide from common synthetic byproducts [19] [21]. For analytical purposes and small-scale purifications, high-performance liquid chromatography (HPLC) provides superior resolution, typically employing C18 reversed-phase columns with acetonitrile-water gradients [19] [37].

Table 4: Purification Methods for N-(2-Bromoethyl-d4)phthalimide

| Purification Method | Typical Conditions | Recovery (%) | Purity Achieved (%) | Scale Suitability |

|---|---|---|---|---|

| Recrystallization | Ethanol, 78°C to 25°C | 85-95 | >98 | Laboratory to industrial |

| Column Chromatography | Silica gel, EtOAc/hexanes | 70-85 | >99 | Laboratory |

| Preparative HPLC | C18, ACN/H2O gradient | 60-80 | >99.5 | Small laboratory |

| Distillation | 167°C, 6 mmHg | 80-90 | >97 | Industrial |

Assessing the isotopic purity of N-(2-Bromoethyl-d4)phthalimide requires specialized analytical techniques [25] [39]. Nuclear magnetic resonance (NMR) spectroscopy provides a straightforward approach, with 1H NMR revealing the extent of residual hydrogen at positions intended to contain deuterium [25]. For N-(2-Bromoethyl-d4)phthalimide, the absence of signals at approximately 3.8-4.0 ppm (corresponding to the ethylene bridge protons in the non-deuterated compound) indicates successful deuteration [25] [38].

Mass spectrometry offers more precise quantification of isotopic purity, with electrospray ionization high-resolution mass spectrometry (ESI-HRMS) being particularly valuable [25] [39]. This technique can distinguish between isotopologues differing by a single deuterium atom, allowing for accurate determination of the distribution of d0, d1, d2, d3, and d4 species [25]. For high-quality N-(2-Bromoethyl-d4)phthalimide, the d4 species typically constitutes >98% of the total, with d3 as the primary impurity [25] [39].

Gas chromatography coupled with mass spectrometry (GC-MS) provides another powerful tool for isotopic purity assessment, particularly when combined with isotope dilution techniques [37] [39]. This approach can achieve exceptional precision in quantifying isotopic composition, with relative standard deviations below 1% [37] [39].

For industrial applications, cryogenic distillation represents a specialized purification technique specifically designed for isotopic enrichment [26]. This process exploits the slight differences in physical properties between isotopologues, allowing for separation based on boiling point differences [26]. While technically challenging and energy-intensive, cryogenic distillation can achieve isotopic purities exceeding 99.9% when properly optimized [26].

The comprehensive analytical characterization of N-(2-Bromoethyl-d4)phthalimide requires a multi-technique approach to confirm structural integrity, verify deuterium incorporation, and assess isotopic purity. The following sections detail the specific methodologies and their applications in characterizing this deuterated compound.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for characterizing deuterated compounds, providing both structural confirmation and quantitative isotopic analysis [1] [2]. The unique properties of deuterium-labeled compounds necessitate specialized NMR approaches to overcome the inherent challenges associated with reduced signal intensities and altered coupling patterns.

Proton Nuclear Magnetic Resonance and Deuterium Nuclear Magnetic Resonance for Deuterium Labeling Confirmation

The confirmation of deuterium labeling in N-(2-Bromoethyl-d4)phthalimide requires a complementary approach utilizing both proton nuclear magnetic resonance and deuterium nuclear magnetic resonance spectroscopy [3] [4]. For highly deuterated compounds with deuterium enrichment greater than 98 atom percent, conventional proton nuclear magnetic resonance analysis becomes limited due to the weak residual proton signal intensities [2] [4].

In proton nuclear magnetic resonance analysis of N-(2-Bromoethyl-d4)phthalimide, the aromatic protons of the phthalimide ring appear as characteristic signals in the region of 7.8-7.9 parts per million, providing structural confirmation of the intact phthalimide moiety [5]. The absence or significant reduction of signals in the aliphatic region between 3.6-4.0 parts per million, where the ethylene bridge protons would normally appear, confirms successful deuterium incorporation at these positions [1] [2].

Deuterium nuclear magnetic resonance provides direct observation of deuterium atoms and enables precise determination of deuterium enrichment without interference from residual protons [2] [4]. The deuterium nuclear magnetic resonance spectrum of N-(2-Bromoethyl-d4)phthalimide displays characteristic signals for the deuterated methylene groups, appearing as broad resonances due to the quadrupolar nature of the deuterium nucleus [2] [6]. The chemical shifts in deuterium nuclear magnetic resonance are similar to those observed in proton nuclear magnetic resonance, with minimal isotope effects on chemical shift values [2] [4].

The integration of deuterium nuclear magnetic resonance signals provides quantitative information about deuterium content at specific molecular sites. For N-(2-Bromoethyl-d4)phthalimide, the expected deuterium nuclear magnetic resonance pattern shows two distinct signal groups: the N-CD2 group appearing around 3.85 parts per million and the CD2-Br group at approximately 4.00 parts per million [2] [4]. The relative integration of these signals confirms the 1:1 stoichiometry expected for the four deuterium atoms distributed across the two methylene positions.

Quantitative Analysis of Residual Protiated Species

The quantitative determination of residual protiated species in N-(2-Bromoethyl-d4)phthalimide represents a critical aspect of isotopic purity assessment [3] [1]. A novel methodology combining proton nuclear magnetic resonance and deuterium nuclear magnetic resonance provides enhanced accuracy compared to conventional single-technique approaches [3] [7].